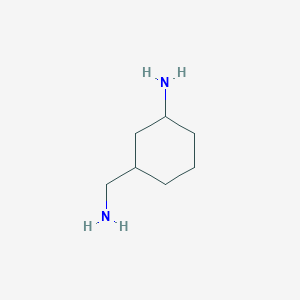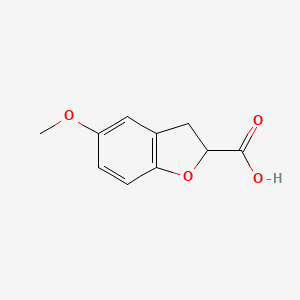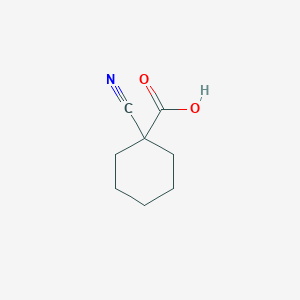
3-(Aminométhyl)cyclohexylamine
Vue d'ensemble
Description
3-(Aminomethyl)cyclohexylamine is an organic compound with the chemical formula C7H15N. It is a colorless to pale yellow liquid with a pungent ammonia-like odor. This compound is soluble in water and organic solvents such as ethanol and acetone. It is primarily used as an intermediate in organic synthesis and as a chain extender for polymers to enhance their performance .
Applications De Recherche Scientifique
3-(Aminomethyl)cyclohexylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and as a building block for biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Mécanisme D'action
Target of Action
3-(Aminomethyl)cyclohexylamine, also known as isophorone diamine (IPDA), is primarily used as a curing agent for epoxy resins . The primary targets of IPDA are the epoxy groups in these resins. The amine groups in IPDA react with the epoxy groups, leading to cross-linking and hardening of the resin .
Mode of Action
The mode of action of IPDA involves a chemical reaction known as amination. The amine groups (-NH2) on the IPDA molecule interact with the epoxy groups on the resin, resulting in the formation of a covalent bond. This process is known as curing. The curing reaction results in a three-dimensional network of cross-linked polymers, which gives the epoxy resin its characteristic strength and durability .
Biochemical Pathways
The biochemical pathways involved in the action of IPDA are primarily related to its role in the curing of epoxy resins. The reaction between the amine groups of IPDA and the epoxy groups of the resin is a form of addition polymerization. This reaction results in the formation of a highly cross-linked polymer network .
Pharmacokinetics
Once absorbed, it can cause various health effects, such as skin and respiratory irritation . The compound is excreted primarily unchanged in the urine .
Result of Action
The primary result of IPDA’s action is the curing of epoxy resins. The reaction between IPDA and the epoxy resin results in a highly cross-linked polymer network. This network gives the cured resin its characteristic properties, including high strength, durability, and resistance to chemical and environmental degradation .
Action Environment
The action of IPDA can be influenced by various environmental factors. For example, the rate of the curing reaction can be affected by temperature, with higher temperatures generally increasing the rate of reaction . Additionally, exposure to IPDA can lead to health effects such as skin and respiratory irritation, and these effects can be exacerbated by factors such as high concentrations of IPDA and prolonged exposure .
Analyse Biochimique
Biochemical Properties
3-(Aminomethyl)cyclohexylamine plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and as a curing agent for epoxy resins. It interacts with enzymes such as transaminases, which facilitate the transfer of amino groups, and dehydrogenases, which are involved in oxidation-reduction reactions. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry. These interactions are primarily driven by the aminomethyl group’s nucleophilicity and the cyclohexane ring’s hydrophobic nature, which allows it to engage in hydrophobic interactions with proteins and other biomolecules .
Cellular Effects
In cellular systems, 3-(Aminomethyl)cyclohexylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-(Aminomethyl)cyclohexylamine involves its ability to bind to specific biomolecules, thereby modulating their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s catalytic activity. Additionally, 3-(Aminomethyl)cyclohexylamine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Aminomethyl)cyclohexylamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 3-(Aminomethyl)cyclohexylamine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)cyclohexylamine in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .
Metabolic Pathways
3-(Aminomethyl)cyclohexylamine is involved in several metabolic pathways, including amino acid metabolism and the synthesis of polyamines. It interacts with enzymes such as aminotransferases and decarboxylases, which facilitate the conversion of amino acids and the production of polyamines. These interactions can affect metabolic flux and the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Aminomethyl)cyclohexylamine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can bind to transport proteins or be sequestered in specific cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with metal ions, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)cyclohexylamine is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of specific amino acid sequences can target the compound to the mitochondria, where it can participate in metabolic processes .
Méthodes De Préparation
3-(Aminomethyl)cyclohexylamine can be synthesized through the reaction of cyclohexylamine with formaldehyde. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{NH}_2 + \text{HCHO} \rightarrow \text{C}7\text{H}{15}\text{N} + \text{H}_2\text{O} ] This method involves the use of cyclohexylamine and formaldehyde under controlled conditions to produce 3-(Aminomethyl)cyclohexylamine along with water as a byproduct .
Analyse Des Réactions Chimiques
3-(Aminomethyl)cyclohexylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)cyclohexylamine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a similar structure but without the aminomethyl group.
Isophorone diamine: A compound with a similar cycloaliphatic structure but with additional methyl groups and amine functionalities.
The uniqueness of 3-(Aminomethyl)cyclohexylamine lies in its specific structure, which imparts distinct reactivity and properties compared to these similar compounds .
Propriétés
IUPAC Name |
3-(aminomethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAIWKFALHMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622117 | |
| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97087-59-7 | |
| Record name | 3-(Aminomethyl)cyclohexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97087-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanemethanamine, 3-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)
![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)






![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

